2-Cycloheptylacetaldehyde
Description
2-Cycloheptylacetaldehyde is an organic compound with the molecular formula C9H16O It is a cyclic aldehyde with a seven-membered ring structure, making it a member of the cycloheptane family
Properties
IUPAC Name |
2-cycloheptylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-7-9-5-3-1-2-4-6-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUSYCRGABWRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cycloheptylacetaldehyde can be synthesized through several methods, including the oxidation of cycloheptanol or the reduction of cycloheptanone. The choice of method depends on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation or oxidation reactions. These processes are carried out under controlled conditions to ensure the safety and efficiency of the production.
Chemical Reactions Analysis
Types of Reactions: 2-Cycloheptylacetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to substitute functional groups on the compound.
Major Products Formed: The major products formed from these reactions include cycloheptanone (from oxidation), cycloheptanol (from reduction), and various substituted cycloheptanes (from substitution reactions).
Scientific Research Applications
2-Cycloheptylacetaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used to study enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Cycloheptylacetaldehyde exerts its effects depends on the specific application. In general, the compound interacts with molecular targets and pathways involved in various biological processes. For example, in drug discovery, it may bind to specific receptors or enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
2-Cycloheptylacetaldehyde is similar to other cyclic aldehydes, such as cyclohexanecarbaldehyde and cyclopentanecarbaldehyde. its seven-membered ring structure gives it unique chemical properties and reactivity compared to these compounds. The uniqueness of this compound lies in its ability to undergo specific reactions and form distinct products.
Biological Activity
2-Cycloheptylacetaldehyde is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is an aldehyde derivative characterized by a cycloheptyl group attached to an acetaldehyde moiety. Its chemical structure allows it to interact with various biological targets, potentially influencing enzymatic activities and receptor functions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can modulate physiological processes, potentially leading to therapeutic effects. The compound's mechanism may include:
- Enzyme Inhibition : Compounds similar in structure have shown the ability to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing signaling pathways related to pain and mood regulation.
Biological Activity Data
Research has demonstrated varying degrees of biological activity for this compound, particularly in relation to opioid receptors. Below is a summary table of its activity compared to related compounds.
| Compound | μ Receptor (K e, nM) | δ Receptor (K e, nM) | κ Receptor (K e, nM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| JDTic | 25 ± 4 | 74 ± 2 | 0.02 ± 0.01 |
| Compound 1 | 242 ± 36 | 640 ± 170 | 0.14 ± 0.03 |
Note: TBD indicates that specific values for this compound are yet to be determined.
Case Studies
Several studies have explored the pharmacological implications of compounds like this compound. A notable study investigated its potential as an opioid receptor antagonist. The findings indicated that certain derivatives exhibited selective binding affinities, suggesting that modifications to the cycloheptyl group could enhance therapeutic efficacy.
Study Example: Opioid Receptor Binding Affinity
In a comparative study, various analogs including cycloheptyl derivatives were synthesized and tested for their binding affinities at μ, δ, and κ opioid receptors. The results indicated that structural variations significantly affected receptor selectivity and potency.
- Objective : To determine the binding affinity of cycloheptyl derivatives at opioid receptors.
- Methodology : Radiolabeled GTPγS binding assays were employed using CHO cells expressing opioid receptors.
- Findings :
- Compounds with cycloheptyl modifications showed promising selectivity for the κ receptor.
- The most potent compounds had K e values significantly lower than traditional opioids.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
